Diethyl 4-iodopyridine-2,6-dicarboxylate
Overview
Description
Diethyl 4-iodopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C₁₁H₁₂INO₄ and a molecular weight of 349.12 g/mol. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both iodine and ester functional groups. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-iodopyridine-2,6-dicarboxylate can be synthesized through various synthetic routes. One common method involves the iodination of diethyl pyridine-2,6-dicarboxylate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions similar to those used in laboratory synthesis. The process would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-iodopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as iodopyridine carboxylic acids.
Reduction Products: Reduced forms, such as deiodinated pyridine derivatives.
Hydrolysis Products: Pyridine-2,6-dicarboxylic acid and ethanol.
Scientific Research Applications
Diethyl 4-iodopyridine-2,6-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-bromopyridine-2,6-dicarboxylate
- Diethyl 4-chloropyridine-2,6-dicarboxylate
- Diethyl 4-fluoropyridine-2,6-dicarboxylate
Uniqueness
Diethyl 4-iodopyridine-2,6-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide different electronic effects, which can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
diethyl 4-iodopyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCIHVVDMSLUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556543 | |
Record name | Diethyl 4-iodopyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120491-90-9 | |
Record name | Diethyl 4-iodopyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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